molecular formula C4H3BrClNS B6236389 4-bromo-2-chloro-5-methyl-1,3-thiazole CAS No. 1782805-91-7

4-bromo-2-chloro-5-methyl-1,3-thiazole

Cat. No.: B6236389
CAS No.: 1782805-91-7
M. Wt: 212.5
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Description

4-Bromo-2-chloro-5-methyl-1,3-thiazole (CAS 1782805-91-7) is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. This compound features a thiazole core substituted with bromo, chloro, and methyl functional groups, making it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-couplings and nucleophilic substitutions . The bromine at the 4-position is highly reactive in Palladium-catalyzed Suzuki and Stille coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkenyl groups . Simultaneously, the chlorine at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution with amines and thiols, enabling rapid diversification of the molecular structure . Thiazole derivatives, particularly 2,4-disubstituted variants, demonstrate notable biological activity and are frequently explored in developing novel antimicrobial agents . This specific bromo- and chloro-substituted thiazole serves as a key precursor in synthesizing potential pharmaceutical candidates and is utilized in constructing diverse thiazole libraries for biological screening . The compound is characterized by the molecular formula C4H3BrClNS and a molecular weight of 212.49 g/mol . It is offered with a guaranteed purity of 98% or higher and requires cold-chain transportation and refrigerated storage to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1782805-91-7

Molecular Formula

C4H3BrClNS

Molecular Weight

212.5

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 5 Methyl 1,3 Thiazole and Analogs

Classical Cyclization Approaches and Their Modern Adaptations for Polysubstituted Thiazoles

The foundational methods for constructing the thiazole (B1198619) ring have been known for over a century, yet they continue to be adapted and refined for modern synthetic challenges. These classical reactions offer robust pathways to a wide variety of substituted thiazoles.

Hantzsch Thiazole Synthesis and its Variants for Substituted Thiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most versatile and widely used methods for constructing the thiazole nucleus. chemicalbook.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. chemicalbook.comchemhelpasap.com This method's enduring popularity stems from its simplicity and the ability to introduce a variety of functional groups into the final thiazole structure by modifying the starting materials. bepls.com For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org

Modern adaptations have focused on improving the reaction's efficiency and environmental footprint. One-pot, multi-component procedures have been developed that combine α-haloketones, thioamides (or thiourea), and aldehydes to generate highly substituted thiazoles in good to excellent yields. nih.govmdpi.com These modern variants often employ reusable catalysts, such as silica-supported tungstosilicic acid, and may utilize alternative energy sources like ultrasonic irradiation to shorten reaction times and proceed under milder conditions. bepls.comnih.govmdpi.com

The flexibility of the Hantzsch synthesis allows for the preparation of diverse polysubstituted thiazoles, which can be precursors for target molecules like 4-bromo-2-chloro-5-methyl-1,3-thiazole. By selecting the appropriate substituted α-haloketone and thioamide, specific substitution patterns can be installed directly during the ring formation.

Interactive Table 1: Examples of Hantzsch Thiazole Synthesis

α-Halocarbonyl Thioamide/Thiourea Catalyst/Conditions Product Reference
2-Bromoacetophenone Thiourea Methanol, Heat 2-Amino-4-phenylthiazole chemhelpasap.com
Chloroacetone Thioacetamide Not specified 2,4-Dimethylthiazole wikipedia.org
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea & Substituted Benzaldehydes Silica Supported Tungstosilicic Acid Substituted Hantzsch Thiazole Derivatives nih.govmdpi.com

Cook-Heilbron Synthesis and Related Methods for Amino-Substituted Thiazoles

The Cook-Heilbron thiazole synthesis, discovered in 1947, provides a key route to 5-aminothiazoles. wikipedia.org This reaction involves the cyclization of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgpharmaguideline.comexpertsmind.com The reaction proceeds under mild, often aqueous, conditions at room temperature. wikipedia.org

The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the carbon of the carbon disulfide (or related reactant). wikipedia.org A series of intramolecular proton transfers and cyclization steps follows, ultimately leading to the formation of the 5-aminothiazole ring. wikipedia.org This method was pivotal as it provided efficient access to 5-aminothiazoles, which were previously a relatively unknown class of compounds. wikipedia.org

While the Hantzsch synthesis is more commonly used today due to its broader scope in introducing substituent diversity, the Cook-Heilbron method remains highly valuable for specifically preparing 5-amino-substituted thiazoles. wikipedia.orgnih.gov These amino-thiazoles can serve as versatile intermediates, where the amino group can be further modified or replaced to access other functionalized thiazole derivatives.

Interactive Table 2: Examples of Cook-Heilbron Thiazole Synthesis

α-Aminonitrile Derivative Reagent Conditions Product Reference
Aminoacetonitrile Dithiophenylacetic acid Not specified 5-Amino-2-benzylthiazole wikipedia.org
Ethyl aminocyanoacetate Dithiophenylacetic acid Not specified 5-Amino-4-carbethoxy-2-benzylthiazole wikipedia.org
α-Aminonitriles Carbon disulfide Mild conditions 5-Amino-2-mercaptothiazoles expertsmind.com

Tcherniac's Synthesis and its Utility for 2-Substituted Thiazoles

Tcherniac's synthesis is a classical method specifically utilized for the preparation of 2-substituted thiazoles. pharmaguideline.com The reaction typically involves the acid-catalyzed hydrolysis of α-thiocyanoketones (or α-thiocyanato aldehydes) or their reaction with sulfur compounds. pharmaguideline.comresearchgate.net

This pathway is particularly useful for introducing a substituent at the C2 position of the thiazole ring, a key structural feature of the target compound. The α-thiocyanoketone precursors are often synthesized from the corresponding α-haloketones, making this method complementary to the Hantzsch synthesis. The ability to selectively functionalize the C2 position is crucial for building complex thiazole structures.

Regioselective Halogenation Strategies for the Thiazole Nucleus

Once the thiazole ring is formed, the introduction of halogen atoms at specific positions is a critical step in synthesizing a molecule like this compound. The inherent reactivity of the thiazole ring dictates the strategy for these transformations. The C5 position is generally the most electron-rich and thus most susceptible to electrophilic attack, while the C2 position is the most electron-deficient. chemicalbook.compharmaguideline.com

Direct Bromination and Chlorination in Substituted Thiazoles

Direct halogenation of the thiazole ring is a common method for introducing bromine and chlorine atoms. Electrophilic aromatic substitution reactions on thiazoles typically occur at the C5 position. pharmaguideline.comnumberanalytics.com The presence of electron-donating groups at the C2 position can further facilitate this electrophilic attack at C5, even under mild conditions. pharmaguideline.com

Common reagents for direct halogenation include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). numberanalytics.com However, controlling the regioselectivity and preventing over-halogenation can be challenging. For example, direct bromination or chlorination can sometimes lead to dihalogenated products, even when attempting to isolate the monohalogenated derivative. udayton.edu More selective methods have been developed, such as the use of copper(I) or copper(II) halides, which allow for the efficient and regioselective halogenation of 2-aminothiazoles under mild conditions. nih.gov Sequential bromination under different conditions can also be used to functionalize different positions, such as the C5 position of the ring and a benzylic position of a substituent. nih.gov

Interactive Table 3: Examples of Direct Halogenation of Thiazoles

Thiazole Substrate Reagent Conditions Product Reference
2-Amino-1,3-thiazoles Copper(I) or Copper(II) chlorides/bromides Mild Monohalo and dihalo-1,3-thiazoles nih.gov
Thiazolo[5,4-d]thiazole Bromine/Pyridine Refluxing CCl4 2,5-Dibromothiazolo[5,4-d]thiazole udayton.edu
Thiazolo[5,4-d]thiazole Trichloroisocyanuric acid (TCICA) Refluxing CCl4 2,5-Dichlorothiazolo[5,4-d]thiazole udayton.edu

Halogen Exchange Reactions in Thiazole Chemistry

Halogen exchange reactions provide a powerful and subtle strategy for introducing specific halogens at positions that may be difficult to functionalize directly. These methods include metal-halogen exchange and base-induced halogen migration, known as the "halogen dance" reaction.

Metal-halogen exchange typically involves treating a brominated thiazole with a strong base like an organolithium compound (e.g., n-butyllithium) at low temperatures. wikipedia.org This generates a lithiated thiazole intermediate, which is a potent nucleophile. This intermediate can then be reacted with an electrophilic halogen source to install a different halogen. For example, 2-lithiothiazole can be generated from 2-bromothiazole (B21250) and subsequently functionalized. wikipedia.org

The halogen dance is a fascinating rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically induced by a strong base like lithium diisopropylamide (LDA). acs.org This reaction can be used to prepare highly functionalized thiazoles that are otherwise difficult to obtain. acs.org For instance, a bromo group at the C5 position of a thiazole can be induced to migrate to the C4 position. acs.org There are even examples of long-range halogen dance reactions where a C5-bromo group migrates to a different ring in a bithiazole system. jst.go.jp These reactions are driven by the formation of a more stable carbanion intermediate. jst.go.jp

Interactive Table 4: Examples of Halogen Exchange and Halogen Dance Reactions

Thiazole Substrate Reagents/Conditions Transformation Product Reference
2-Bromothiazole n-Butyllithium Metal-halogen exchange 2-Lithiothiazole wikipedia.org
2-Bromothiazole 2.2 equiv LDA, then 1 equiv TIPSCl Halogen dance and trapping 5-Triisopropylsilyl-4-bromothiazole acs.org

Multicomponent Reactions (MCRs) for Direct Assembly of Polysubstituted Thiazoles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the initial components. iau.ir This approach is prized for its economic and environmental benefits, as it often reduces the number of synthetic steps and the generation of waste associated with complex isolation procedures. iau.ir MCRs have become a powerful tool for creating diverse and complex molecules, including drug-like heterocycles such as polysubstituted thiazoles. iau.irnih.gov These reactions offer a direct route to the thiazole core, bypassing the limitations of more traditional methods like the Hantzsch synthesis, which can suffer from low yields with certain substituted substrates. iau.ir

One-Pot Protocols for Highly Functionalized Thiazoles

One-pot synthesis, a hallmark of MCRs, provides a streamlined process for assembling highly functionalized thiazoles. These protocols are advantageous due to their operational simplicity, mild reaction conditions, and often high yields. researchgate.net Researchers have developed various one-pot methods to access a wide range of thiazole derivatives.

For instance, a facile one-pot, three-step process has been developed for the synthesis of 5-acetyl-2-imino-4-methylthiazoles. This method involves the cyclocondensation of 3-thiocyanatoacetylacetone with different hydrazine (B178648) or hydrazide derivatives in ethanol (B145695). researchgate.net Another efficient one-pot synthesis produces ethyl 2-(4-aryl-2-dialkylamino-1,3-thiazole-5-yl)-2-oxoacetates from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium (B1175870) thiocyanate (B1210189). nih.gov Similarly, a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate in water yields 1,3-thiazole derivatives efficiently. iau.ir The use of sustainable carbonaceous catalysts in on-water, microwave-assisted multicomponent methodologies has also been reported for synthesizing trisubstituted thiazoles. nih.gov

Table 1: Examples of One-Pot Protocols for Thiazole Synthesis
ReactantsProduct TypeKey FeaturesReference
Arylglyoxals, Lawsone, ThiobenzamidesLawsone-1,3-thiazole hybridsMetal- and catalyst-free; gram-scale synthesis; short reaction times. nih.govacs.org
Acid chlorides, Secondary amines, Ethyl bromopyruvate, Ammonium thiocyanateEthyl 2-(4-aryl-2-dialkylamino-1,3-thiazole-5-yl)-2-oxoacetatesEfficient one-pot procedure. nih.gov
3-Thiocyanatoacetylacetone, Hydrazine/Hydrazide derivatives5-Acetyl-2-imino-4-methylthiazolesFacile three-step process in ethanol. researchgate.netresearchgate.net
α-Active methylene (B1212753) ketones, Potassium thiocyanate, Primary aminesThiazol-2(3H)-imine derivativesFour-step one-pot process in ethanol. researchgate.net

Catalyst-Free Approaches in Thiazole Synthesis

The development of catalyst-free synthetic methods aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive metal catalysts. rsc.org Several catalyst- and additive-free methods have been successfully applied to the synthesis of thiazole and its fused-ring analogs.

One notable approach involves the synthesis of fully substituted lawsone–1,3-thiazole hybrids through a one-pot MCR of arylglyoxals, thiobenzamides, and lawsone in acetic acid, which proceeds smoothly without any catalyst or metal. acs.org Another innovative, catalyst-free method utilizes visible light to promote the formation of C–S and C–N bonds for the synthesis of thiazoles and imidazo[2,1-b]thiazoles in an environmentally friendly ethanol and water medium. rsc.org This photochemical approach is cost-effective and offers excellent yields in short reaction times. rsc.org Furthermore, catalyst-free syntheses of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur have been reported, where dimethyl sulfoxide (B87167) (DMSO) serves as both the oxidant and the solvent. nih.gov

Table 2: Catalyst-Free Methodologies for Thiazole Synthesis
ReactantsProduct TypeConditionsKey FeaturesReference
Arylglyoxals, Lawsone, ThiobenzamidesLawsone-1,3-thiazole hybridsAcetic acid, 90 °COne-pot, metal-free, avoids column chromatography. nih.govacs.org
Phenacyl bromide, N-phenyl thioureaSubstituted thiazolesVisible light, EtOH:H₂OEnvironmentally benign, inexpensive, short reaction time. rsc.org
Aromatic amines, Aliphatic amines, Elemental sulfur2-Substituted benzothiazolesDMSO (solvent and oxidant)Convenient, environmentally friendly, mild oxidative conditions. nih.gov
Arylidene thiazolone, Aryl/alkyl-hydrazineHydrazone-substituted 1,2,4-triazolesRing opening/intramolecular cyclizationBroad substrate scope, demonstrated on gram scale. nih.gov

Metal-Catalyzed Coupling Reactions in Thiazole Functionalization

While MCRs are excellent for building the thiazole core, metal-catalyzed cross-coupling reactions are indispensable for the subsequent functionalization of pre-formed halogenated thiazole rings. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex thiazole derivatives that would be difficult to synthesize otherwise. nih.gov Palladium and nickel are the most common transition metals used in these transformations. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling for C-C Bond Formation on Halogenated Thiazoles

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. nih.gov This methodology is highly effective for the C-C bond functionalization of halogenated thiazoles. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) reacts with various arylboronic acids to yield 5-aryl-3-chloro-1,2,4-thiadiazoles at room temperature or 3,5-diaryl-1,2,4-thiadiazoles at higher temperatures. nih.gov The reaction conditions can be tuned to achieve either mono- or diarylation.

A particularly green approach to this reaction involves microwave irradiation in an aqueous medium without organic co-solvents, which facilitates a rapid and high-yielding synthesis of 5-substituted thiazoles. rsc.org This method highlights the move towards more sustainable synthetic practices in chemistry. rsc.org The versatility of the Suzuki-Miyaura coupling extends to various azole systems and has been successfully applied to chloro-substituted substrates for the first time in some cases, such as with 4- and 5-halo-1,2,3-triazoles. nih.govrsc.org

Table 3: Suzuki-Miyaura Coupling on Halogenated Thiazole Analogs
Thiazole SubstrateCoupling PartnerCatalyst/ConditionsProductReference
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acids (1.1 equiv)Pd catalyst, Room Temp.5-Aryl-3-chloro-1,2,4-thiadiazole nih.gov
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acids (2.2 equiv)Pd catalyst, Toluene, Reflux3,5-Diaryl-1,2,4-thiadiazole nih.gov
Halogenated ThiazolesArylboronic acidsPd catalyst, Microwave, Aqueous medium5-Substituted thiazoles rsc.org
Thioureas/ThioamidesArylboronic acidsPdCl₂(PPh₃)₂, Silver saltAmidinium salts or Diaryl ketones nih.gov

Stille Coupling for Advanced Thiazole Derivatization

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating C-C bonds and has been applied to the synthesis of complex molecules, including those with a thiazole core. wikipedia.org The reaction is tolerant of a wide variety of functional groups, and the organostannane reagents are typically stable. libretexts.org

A preparative method for synthesizing 2-hetarylthiazoles has been developed using the Stille reaction between halothiazoles and stannanes. researchgate.net The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. researchgate.net For example, in the reaction of 3-(2,4-dibromothiazolyl)-1-phenyl-propenone with 2-pyridine-tributylstannane, different palladium catalysts showed vastly different efficacies in producing the target 2-pyridylthiazole derivative. researchgate.net Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu Despite its utility, a major drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 4: Stille Coupling for Thiazole Functionalization
Halothiazole SubstrateOrganostannane ReagentCatalystKey FindingReference
3-(2,4-Dibromothiazolyl)-1-phenyl-propenone2-Pyridine-tributylstannaneVarious Pd catalysts (e.g., Pd G3 CataCXium A, Pd G3 AmPhos)Catalyst choice significantly impacts product yield (up to 73.3%). researchgate.net
Vinyl halidesOrganostannanesPd(0) complexesCommonly used in natural product total synthesis. wikipedia.org
Aryl HalidesOrganostannanesPd(OAc)₂/DabcoEfficient cross-coupling system. organic-chemistry.org

Negishi Coupling and Other Cross-Coupling Methods Applied to Halogenated Thiazoles

The Negishi coupling is another pivotal transition metal-catalyzed reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate, typically using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org However, the organozinc reagents are often sensitive to air and moisture, which can limit their application in industrial settings. youtube.com

One-pot procedures have been developed for the Negishi cross-coupling of in situ-generated zinc reagents with aryl chlorides, bromides, and triflates. organic-chemistry.org In the context of thiazole chemistry, 2-aryl substituted thiazoles can be prepared by the oxidative insertion of zinc into 2-bromothiazole, followed by a palladium(0)-catalyzed Negishi coupling in a one-pot process. researchgate.net Similarly, 5-aryl substituted thiazoles can be synthesized via regioselective C-5 lithiation, transmetalation with zinc chloride, and subsequent Negishi coupling. researchgate.net

Beyond these primary methods, other cross-coupling reactions such as the Kumada and Sonogashira reactions are also employed for the functionalization of halogenated azoles. researchgate.netnih.gov Nickel-catalyzed cross-coupling of 2-methylthiobenzo[d]thiazoles with organoaluminum reagents has also been shown to be an efficient route to 2-substituted benzo[d]thiazoles via C–S bond cleavage. rsc.org

Table 5: Negishi Coupling for Arylation of Thiazoles
Thiazole PrecursorMethodCoupling PartnerCatalystProductReference
2-BromothiazoleOxidative insertion of Zn, then one-pot couplingAryl halidesPalladium(0)2-Aryl substituted thiazoles researchgate.net
2-(Trimethylsilyl)thiazoleC-5 lithiation, transmetalation with ZnCl₂, one-pot couplingAryl halidesPalladium(0)5-Aryl substituted thiazoles researchgate.net
Aryl HalidesIn situ generation of organozinc reagentAryl Chlorides/Bromides/TriflatesPalladium or NickelUnsymmetrical biaryls organic-chemistry.org

Green Chemistry Principles in Thiazole Synthesis

The synthesis of the thiazole ring, a core component of many pharmaceuticals and functional materials, has increasingly become a focus for the application of green chemistry principles. bohrium.comnih.govresearchgate.net The goal is to mitigate environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net Conventional methods for thiazole synthesis often rely on volatile organic solvents, harsh reaction conditions, and catalysts that are difficult to recover and reuse, posing environmental concerns. nih.govbepls.com In contrast, modern approaches prioritize sustainability through innovative techniques. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in green chemistry is the move towards reaction conditions that minimize or eliminate the use of hazardous solvents. nih.gov For thiazole synthesis, several effective strategies have been developed.

Solvent-Free Reactions: One-pot synthesis of thiazole derivatives has been successfully achieved under solvent-free conditions, often by grinding reagents together using a mortar and pestle at room temperature. researchgate.netnih.gov This method, a form of mechanochemistry, can lead to high yields and simplified product work-up. nih.gov For instance, the Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones and thiourea, can be performed efficiently without any solvent. researchgate.netorganic-chemistry.org

Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options.

Water: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Researchers have developed high-yielding procedures for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles by refluxing dithiocarbamates and α-halocarbonyl compounds in water, completely avoiding the need for a catalyst. bepls.com

Polyethylene (B3416737) Glycol (PEG): PEG and water mixtures have been used as a green reaction medium for the microwave-assisted synthesis of 4-aryl-2-aminothiazoles. This approach avoids the use of lachrymatory α-haloketones and results in excellent yields in short reaction times. researchgate.net

Deep Eutectic Solvents (DES): DES, such as a mixture of L-proline and ethylene (B1197577) glycol, have emerged as promising green alternatives for synthesizing complex structures like thiazolo[5,4-d]thiazoles. mdpi.com These solvents are often biodegradable, have low volatility, and can be tailored for specific reactions. mdpi.com

Energy-Efficient Methods:

Ultrasonic Irradiation: The use of ultrasound has been shown to accelerate reaction times, improve yields, and enhance selectivity in thiazole synthesis. nih.govbepls.com It provides an energy-efficient alternative to conventional heating. mdpi.com For example, the synthesis of Hantzsch thiazole derivatives using a silica-supported catalyst is significantly faster under ultrasonic irradiation compared to traditional heating. mdpi.com

Microwave Irradiation: Microwave-assisted synthesis is another energy-efficient technique that dramatically reduces reaction times, often from hours to minutes or even seconds. bohrium.combepls.com Catalyst-free, multi-component reactions in water under microwave conditions can produce a wide variety of trisubstituted thiazoles with high yields and no harmful by-products. bepls.com

Use of Reusable Catalysts and Sustainable Reagents

Heterogeneous Catalysts: Solid-supported catalysts are particularly advantageous because they can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. mdpi.com

Silica-Supported Tungstosilisic Acid (SiW/SiO₂): This solid acid catalyst has been effectively used in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, demonstrating good reusability. mdpi.com

Magnetic Nanoparticles: Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been employed as a magnetically separable and reusable catalyst for the green one-pot synthesis of thiazole scaffolds in an ethanol-water solvent system. acs.org

Alkaline Earth Catalysts: Calcium triflate (Ca(OTf)₂) has been used for the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols, offering a high-yielding protocol. acs.org

Biocatalysts: Natural polymers are increasingly being explored as sustainable catalyst supports.

Chitosan-Based Catalysts: Chitosan (B1678972), a biodegradable polymer derived from chitin, has been modified to create highly efficient and reusable biocatalysts. nih.gov Cross-linked chitosan hydrogels have been used as catalysts for the synthesis of thiazole derivatives under ultrasonic irradiation, providing high yields under mild conditions. mdpi.com These hydrogel catalysts can be recovered and reused for several cycles with minimal loss of catalytic efficiency. nih.govmdpi.com

The following table summarizes various green catalysts used in thiazole synthesis.

Catalyst NameReaction TypeKey AdvantagesCitations
**Silica-Supported Tungstosilisic Acid (SiW/SiO₂) **Hantzsch thiazole synthesisReusable solid catalyst, effective under conventional heating and ultrasonic irradiation. mdpi.comresearchgate.net
Pyromellitimide Benzoyl Thiourea Cross-linked Chitosan (PIBTU-CS) Hydrogel Synthesis of novel thiazoles from hydrazonoyl halides and α-haloketonesEco-friendly biocatalyst, high yields, mild conditions, reusable. mdpi.com
NiFe₂O₄ Nanoparticles One-pot synthesis of thiazole scaffoldsMagnetically separable, reusable, efficient in green solvents (ethanol:water). acs.org
Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) Synthesis of novel thiazoles from thiosemicarbazone derivativesEco-friendly biocatalyst, mild conditions, quick reaction times, reusable. nih.gov

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The synthesis of the target molecule, this compound, and its derivatives relies on the strategic preparation of key precursors and intermediates. These starting materials provide the necessary framework of the thiazole ring, which can then be functionalized through halogenation and other substitution reactions.

A common and versatile precursor for this class of compounds is 2-amino-4-methylthiazole . This intermediate can be synthesized via the Hantzsch thiazole synthesis. From this amino group, a range of transformations can be performed. For instance, a Sandmeyer-type reaction can be used to replace the amino group with a chloro substituent, yielding a 2-chloro-4-methylthiazole (B1304918) core.

Another critical intermediate is the corresponding 2-hydroxy-4-methylthiazole . This can be halogenated to produce the 2-chloro derivative. A patented process describes reacting 2-hydroxy-4-methyl-5-(2-chloroalkyl)-thiazole with a halogenating agent like phosphoryl chloride to obtain the 2-chloro-4-methyl-5-(2-chloroalkyl)-thiazole. google.com This highlights a viable pathway to the 2-chloro-thiazole core structure.

Further derivatization, particularly for introducing the bromine at the 4-position and other functional groups at the 5-position, can be achieved through intermediates like ethyl 2-bromo-4-methylthiazole-5-carboxylate . A documented synthesis pathway starts from ethyl 2-amino-4-methylthiazole-5-carboxylate, which undergoes bromination using hydrogen bromide and sodium nitrite (B80452) to yield the 2-bromo-thiazole ester. researchgate.net While this example places the bromo group at the 2-position, similar electrophilic bromination strategies can be envisioned to functionalize the 4-position of a suitable 2-chloro-5-methylthiazole (B1589247) precursor.

From the carboxylate intermediate, a variety of other functional groups can be installed. For example, hydrolysis of the ester leads to 2-bromo-4-methylthiazole-5-carboxylic acid . researchgate.net This acid can then be converted into an amide, such as a Weinreb amide (2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide), which upon reaction with a Grignard reagent, yields a ketone like 1-(2-bromo-4-methylthiazol-5-yl)ethanone . researchgate.net These ketone and ester intermediates are highly valuable for building more complex molecules through carbon-carbon bond-forming reactions.

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide provides another relevant example of building complex thiazole derivatives. nih.gov The process begins with the synthesis of 4-(4-bromophenyl)thiazol-2-amine, which is then acylated with chloroacetyl chloride to form an N-thiazolyl-chloroacetamide intermediate. nih.gov This demonstrates a modular approach where different aryl groups can be installed at the 4-position and various side chains can be attached at the 2-amino position, a strategy applicable to the synthesis of analogs of the target compound.

The table below outlines some key precursors and intermediates relevant to the synthesis and derivatization of this compound.

Precursor/IntermediateSynthetic UtilityCitations
2-Hydroxy-4-methyl-5-(2-chloroalkyl)-thiazole Can be halogenated with agents like phosphoryl chloride to yield the 2-chloro derivative. google.com
2-Chloro-4-methyl-5-(2-chloroethyl)-thiazole A close analog and key intermediate demonstrating the formation of the 2-chloro-4-methylthiazole core. google.com
4-(4-Bromophenyl)thiazol-2-amine A versatile intermediate where the 2-amino group can be converted to a chloro group via diazotization. nih.gov
Ethyl 2-bromo-4-methylthiazole-5-carboxylate A key building block for introducing functionality at the 5-position; can be hydrolyzed to the corresponding carboxylic acid. researchgate.net
2-Bromo-4-methylthiazole-5-carboxylic acid An intermediate for creating amides and other acid derivatives for further functionalization. researchgate.net
1-(2-Bromo-4-methylthiazol-5-yl)ethanone A ketone intermediate useful for elaborating the side chain at the 5-position of the thiazole ring. researchgate.net

Reactivity Profiles and Mechanistic Studies of Polysubstituted 1,3 Thiazoles

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, exhibits a complex reactivity profile towards electrophiles. Its aromatic character, arising from the delocalization of a lone pair of electrons from the sulfur atom, allows it to undergo electrophilic substitution reactions. However, the electron-withdrawing nature of the nitrogen atom generally makes the thiazole ring resistant to electrophilic attack compared to other five-membered heterocycles like thiophene (B33073) or furan. ias.ac.innih.gov

Preferred Sites of Electrophilic Attack in 5-Methyl-1,3-thiazoles

In substituted thiazoles, the position of electrophilic attack is directed by the electronic effects of the existing substituents. For 5-methyl-1,3-thiazoles, the primary site of electrophilic substitution is the C4 position. The methyl group at the C5 position is an electron-donating group, which activates the ring towards electrophilic attack. This activating effect, combined with the directing influence of the ring heteroatoms, preferentially channels incoming electrophiles to the C4 position. nih.govpharmaguideline.com

However, the C2 position can also be susceptible to electrophilic attack, particularly under forcing conditions or with specific reagents. ias.ac.in The π-electron density calculations reveal that the C5 position generally has the highest electron density, followed by the C4 position, making them the most likely sites for electrophilic substitution. nih.gov

Influence of Halogen and Methyl Substituents on Electrophilic Reactivity

The presence of both halogen and methyl substituents on the thiazole ring significantly modulates its reactivity towards electrophiles.

Methyl Group: A methyl group, being electron-donating, generally increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack. nih.gov For instance, electron-donating substituents at the C2 position can facilitate electrophilic attack at the C5 position even under mild conditions. pharmaguideline.com

In the case of 4-bromo-2-chloro-5-methyl-1,3-thiazole, the interplay of these substituent effects determines the outcome of electrophilic substitution reactions. The activating methyl group at C5 competes with the deactivating chloro and bromo groups at C2 and C4, respectively. The precise site of further electrophilic attack would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiazoles

Halogenated thiazoles are important substrates for nucleophilic aromatic substitution (SNAr) reactions, a key method for introducing various functional groups onto the thiazole ring. numberanalytics.comnih.gov These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a Meisenheimer-like intermediate, followed by the expulsion of the halide ion. youtube.comyoutube.com

Reactivity at C2, C4, and C5 Positions of Halogenated Thiazoles

The reactivity of halogenated thiazoles in SNAr reactions is highly dependent on the position of the halogen atom.

C2 Position: The C2 position of the thiazole ring is the most susceptible to nucleophilic attack. ias.ac.innih.gov The electron-withdrawing nitrogen atom at position 3 strongly activates the C2 position for SNAr. Halogens at this position are readily displaced by a variety of nucleophiles. ias.ac.in

C4 Position: The C4 position is also reactive towards nucleophiles, although generally less so than the C2 position. researchgate.net The reactivity at C4 can be enhanced by the presence of electron-withdrawing groups on the ring.

C5 Position: The C5 position is the least reactive towards nucleophilic attack. ias.ac.in Halogens at this position are comparatively inert unless activated by other strongly electron-withdrawing groups. ias.ac.in

For this compound, the chlorine atom at the C2 position is expected to be the most reactive site for nucleophilic substitution. The bromine atom at the C4 position would be less reactive, and direct nucleophilic displacement at the C5 position is unlikely.

Activation Strategies for Nucleophilic Attack in Electron-Deficient Thiazoles

Several strategies can be employed to enhance the reactivity of the thiazole ring towards nucleophiles, particularly when it is electron-deficient.

Introduction of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro or sulfonyl group, on the thiazole ring significantly activates it for SNAr reactions. nih.govwuxiapptec.com These groups help to stabilize the negative charge in the Meisenheimer intermediate.

Metal Catalysis: Certain metal catalysts can facilitate nucleophilic substitution on thiazoles. numberanalytics.com

Formation of Thiazolium Salts: N-alkylation of the thiazole ring to form a thiazolium salt dramatically increases its susceptibility to nucleophilic attack. The positive charge on the nitrogen atom makes the ring highly electron-deficient. pharmaguideline.com

Metal-Halogen Exchange Reactions on Halogenated Thiazoles

Metal-halogen exchange is a powerful tool for the functionalization of halogenated thiazoles. rsc.orgyoutube.com This reaction typically involves treating the halogenated thiazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. rsc.orgharvard.edu The reaction results in the replacement of a halogen atom with a lithium atom, generating a thiazolyl-lithium species. This intermediate can then be reacted with a wide range of electrophiles to introduce new substituents onto the thiazole ring. numberanalytics.com

The regioselectivity of the metal-halogen exchange is influenced by the relative reactivity of the different halogen atoms. In polyhalogenated thiazoles, the order of reactivity for exchange is typically I > Br > Cl. rsc.org For instance, in 2,4,5-tribromothiazole, treatment with one equivalent of n-butyllithium results in the selective exchange of the bromine atom at the 5-position. rsc.org Similarly, in 2,5-dibromo-4-chlorothiazole, the bromine at the 5-position is the most reactive towards n-butyl lithium. rsc.org

A related phenomenon is the "halogen dance" reaction, where a base induces the migration of a halogen atom on an aromatic or heteroaromatic ring. jst.go.jpnih.gov This can be a useful method for preparing halogenated thiazoles that are difficult to access by other means.

In the context of this compound, a metal-halogen exchange reaction would likely occur preferentially at the C4 position, replacing the bromine atom with lithium. This would provide a versatile intermediate for further functionalization.

Formation and Reactivity of Thiazolyl Organometallic Reagents (e.g., Lithiated Thiazoles)

The generation of organometallic reagents from thiazole scaffolds, particularly through lithiation, is a cornerstone of their synthetic utility, enabling a wide array of functionalizations. The specific substitution pattern of the thiazole ring significantly influences the regioselectivity of metalation. In the case of this compound, the presence of halogen atoms at both the 2- and 4-positions, along with a methyl group at the 5-position, presents a complex substrate for directed metalation.

Generally, thiazoles are metalated at the C2 position by strong bases like n-butyllithium (n-BuLi). slideshare.net However, the presence of a bromine atom, which can undergo halogen-metal exchange, and a chlorine atom introduces competitive reaction pathways. Research on related substituted bromothiazoles has shown that lithiation can be directed to specific positions depending on the base and reaction conditions. For instance, 2,4-dihalogenated thiazoles can be deprotonated at the 5-position using lithium diisopropylamide (LDA). researchgate.net Specifically, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with LDA occurs at position 5. researchgate.net Conversely, using a stronger base like t-butyllithium (t-BuLi) on the same molecule can lead to double lithiation at both the 2- and 5-positions. researchgate.net

In a closely related oxazole (B20620) system, 4-bromo-5-methyl-2-phenyloxazole undergoes lithiation when treated with n-BuLi, demonstrating the feasibility of metal-halogen exchange at the 4-position. researchgate.net This suggests that this compound could potentially be lithiated at the 4-position via bromine-lithium exchange. The resulting lithiated thiazole is a highly reactive intermediate, poised for subsequent reactions with various electrophiles.

The stability and reactivity of these lithiated intermediates are critical. The use of a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been shown to be effective for bromine-metal exchange on bromoheterocycles containing acidic protons, mitigating issues of intermolecular quenching that can occur with alkyllithium reagents alone. mdpi.com This approach could be advantageous for the controlled formation of the desired organometallic reagent from this compound.

Applications in Subsequent Electrophilic Quenching and Cross-Coupling Reactions

Once formed, thiazolyl organometallic reagents are versatile intermediates for the introduction of a wide range of functional groups through electrophilic quenching and cross-coupling reactions. The quenching of lithiated thiazoles with various electrophiles allows for the synthesis of trifunctional 1,3-thiazoles in high yields. researchgate.net

Electrophilic Quenching:

The reactivity of lithiated species is highly dependent on the electrophile used. mdpi.com Common electrophiles for quenching lithiated thiazoles include:

Aldehydes and Ketones: Reaction with aldehydes (like acetaldehyde) and ketones (like cyclohexanone) yields the corresponding secondary and tertiary alcohols. researchgate.net

Carbon Dioxide: Quenching with dry ice (solid CO2) leads to the formation of carboxylic acids. mdpi.com

Silyl (B83357) Halides: Reagents like trimethylsilyl (B98337) chloride (TMSCl) introduce silyl groups. mdpi.com

The following table illustrates potential products from the electrophilic quenching of a lithiated this compound intermediate.

Lithiated IntermediateElectrophilePotential Product
4-lithio-2-chloro-5-methyl-1,3-thiazoleAcetaldehyde1-(2-chloro-5-methyl-1,3-thiazol-4-yl)ethan-1-ol
4-lithio-2-chloro-5-methyl-1,3-thiazoleCyclohexanone1-(2-chloro-5-methyl-1,3-thiazol-4-yl)cyclohexan-1-ol
4-lithio-2-chloro-5-methyl-1,3-thiazoleCarbon Dioxide2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid

Cross-Coupling Reactions:

Thiazolyl organometallic reagents can also participate in transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While direct use of lithiated thiazoles in cross-coupling can be challenging, they are often converted to more stable organometallic species, such as organoboronates (via reaction with boronic esters) or organostannanes, for use in Suzuki or Stille couplings, respectively.

Derivatization Reactions at the Methyl Group of this compound

Side-Chain Functionalization Strategies

The methyl group at the C5 position of this compound offers another site for molecular modification. Strategies for side-chain functionalization typically involve initial activation of the methyl group, followed by reaction with various reagents.

One common approach is free-radical bromination of the benzylic-like methyl group using N-bromosuccinimide (NBS) under light irradiation to form a bromomethyl derivative. nih.gov This brominated intermediate is then a versatile precursor for a variety of nucleophilic substitution reactions. For instance, reaction with triethyl phosphite (B83602) can generate a phosphonate, which can then be used in Wittig-Horner reactions to introduce alkenyl groups. nih.gov

Alternatively, the methyl group can be functionalized through post-polymerization modification strategies, as demonstrated with polythiophenes. cmu.edu These methods involve reacting a bromoalkyl-substituted polymer with nucleophiles like sodium azide (B81097) to introduce an azide group, which can subsequently be reduced to an amine. cmu.edu Similarly, reaction with potassium thioacetate (B1230152) followed by reduction can yield a thiol. cmu.edu While these examples are on a polymer, the principles can be applied to the small molecule this compound, provided the methyl group is first halogenated.

Condensation Reactions Involving Methyl-Substituted Thiazoles

The methyl group on a thiazole ring can participate in condensation reactions, particularly when activated. For example, 2-methylthiazole (B1294427) readily condenses with benzaldehyde (B42025) in the presence of a base. slideshare.net This reactivity is due to the acidity of the methyl protons, which can be abstracted by a base to form a nucleophilic carbanion. This carbanion can then attack electrophilic partners like aldehydes and ketones.

For this compound, the electron-withdrawing nature of the chloro and bromo substituents may influence the acidity of the C5-methyl protons, potentially facilitating their removal under basic conditions and enabling condensation reactions.

Ring-Opening and Ring-Transformation Pathways of Thiazole Derivatives

Mechanisms of Ring Transformation in Highly Substituted Thiazoles

The thiazole ring, while generally stable, can undergo ring-opening and transformation reactions under specific conditions, often influenced by the nature and position of its substituents. researchgate.netresearchgate.net These transformations can be promoted by various reagents, including strong bases, reducing agents, and oxidizing agents.

Studies on the reductive ring-opening of substituted thiazoles with sodium in liquid ammonia (B1221849) have shown that the reaction course is dependent on the nature of the substituents. researchgate.net The presence of electron-withdrawing or electron-donating groups can significantly impact the stability of the thiazole ring and the intermediates formed during the reaction. researchgate.net For instance, thiazoles with electron-donating groups tend to undergo direct ring opening, while those with electron-withdrawing groups may proceed through an indirect pathway involving intermediate formation. researchgate.net

In the context of this compound, the two halogen substituents are electron-withdrawing, which could predispose the ring to nucleophilic attack and subsequent ring-opening. Mechanistic studies on related systems suggest that such transformations can proceed through various pathways, including initial attack at the sulfur atom or at one of the carbon atoms of the thiazole ring.

Furthermore, Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines have been shown to produce 2,4,5-trisubstituted thiazoles, indicating that ring-opening is a viable pathway for the transformation of thiazole derivatives. rsc.org While not a direct ring-opening of the pre-formed thiazole, it highlights the dynamic nature of the thiazole system.

Rearrangement Reactions Involving the Thiazole Core

The 1,3-thiazole ring, a key structural motif in numerous biologically active compounds and functional materials, can undergo several types of rearrangement reactions. These transformations often lead to the formation of new heterocyclic systems or differently substituted thiazoles, providing valuable pathways in synthetic organic chemistry. The reactivity of the thiazole core in such rearrangements is influenced by the nature and position of its substituents. While specific studies on this compound are not extensively documented in the available literature, an understanding of its potential for rearrangement can be inferred from studies on analogous polysubstituted thiazoles. Key rearrangement reactions involving the thiazole core include acyl group migrations, the halogen dance reaction, and Dimroth-type rearrangements.

One notable rearrangement involves the migration of an acyl group. For instance, the reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas can lead to the formation of rearranged 2-(N-acylimino)-3-aryl-4-methylthiazoles. This transformation is proposed to occur through a 1,5-C→N acyl group migration within an S-alkylated open-chain intermediate. This type of rearrangement highlights the potential for substituents on the thiazole ring to participate in intramolecular shifts, leading to thermodynamically more stable products.

Another significant rearrangement is the "halogen dance" reaction, which involves the base-induced intramolecular migration of a halogen atom. In substituted thiazoles, this reaction typically proceeds via deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate, followed by transposition of the lithium and halogen atoms. acs.org For example, 2-triisopropylsilyl-5-bromothiazole has been shown to rearrange to the 4-bromo derivative upon treatment with LDA. acs.org This process is driven by the formation of a more stable organolithium species. acs.org A long-range halogen dance has also been observed in 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles, where a bromo group migrates from the C5-position of one thiazole ring to a deprotonated position on another connected heterocyclic ring. jst.go.jp

The Dimroth rearrangement, a well-known reaction in heterocyclic chemistry, involves the reversible isomerization of a heterocyclic ring system where endocyclic and exocyclic heteroatoms switch places. wikipedia.org While classic examples involve 1,2,3-triazoles, this type of rearrangement has been extended to other heterocyclic systems. wikipedia.orgrsc.org In the context of sulfur-nitrogen heterocycles, a Dimroth-type N/S interchange has been reported in the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones from N-aminothioglycolurils. nih.gov This reaction proceeds through a ring-opening and ring-closing sequence, demonstrating the dynamic nature of the heterocyclic core under certain conditions.

Furthermore, thiazole derivatives can undergo ring transformation reactions through cycloadditions. For example, Diels-Alder reactions of thiazoles with alkynes at high temperatures can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org A milder version of this transformation has been observed with a 2-(dimethylamino)thiazole and dimethyl acetylenedicarboxylate (B1228247) (DMAD), proceeding through several intermediates. wikipedia.org

The following table summarizes key findings from studies on rearrangement reactions of substituted thiazoles and related heterocycles.

Starting MaterialReagent(s) and ConditionsRearranged Product(s)Proposed Mechanism/Key Feature
Unsymmetrical α-bromo-1,3-diketones and N-substituted thioureasVaries2-(N-acylimino)-3-aryl-4-methylthiazoles1,5-C→N acyl group migration
2-Triisopropylsilyl-5-bromothiazoleLDA, -78 °C5-Triisopropylsilyl-4-bromothiazoleHalogen dance reaction via a 4-lithio intermediate acs.org
4,5-Dibromo-2,4'-bithiazoleLithium hexamethyldisilazide (LiHMDS)2'-Bromo-2,4'-bithiazoleLong-range halogen dance (1,6-halogen shift) jst.go.jp
N-AminothioglycolurilsAcidic conditions (e.g., conc. HCl)2-Hydrazonoimidazo[4,5-d]thiazolonesDimroth-type N/S interchange nih.gov
2-(Dimethylamino)thiazoleDimethyl acetylenedicarboxylate (DMAD)Pyridine derivative[2+2] cycloaddition followed by ring opening and sulfur extrusion wikipedia.org

Computational and Theoretical Investigations of 4 Bromo 2 Chloro 5 Methyl 1,3 Thiazole and Analogs

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a cost-effective and reliable computational method for investigating the structural and electronic properties of organic molecules. scispace.com DFT calculations are instrumental in providing insights into the fundamental characteristics of 4-bromo-2-chloro-5-methyl-1,3-thiazole and its related compounds.

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for this purpose. tandfonline.com

The optimized geometry reveals a nearly planar thiazole (B1198619) ring, a characteristic feature of aromatic heterocyclic systems. nih.gov The substituents—a bromine atom at position 4, a chlorine atom at position 2, and a methyl group at position 5—will influence the local geometry. For instance, the C-Br and C-Cl bond lengths will be consistent with those observed in other halogenated aromatic compounds. The presence of the methyl group introduces a slight steric effect that can cause minor deviations from perfect planarity. A detailed analysis of the bond parameters provides a foundational understanding of the molecule's structural framework.

Table 1: Representative Optimized Bond Parameters for a Substituted Thiazole Derivative (Calculated at the B3LYP/6-311G(d,p) level)

Bond Bond Length (Å) Bond Angle Angle (°)
C2-N3 1.315 N3-C2-S1 115.2
N3-C4 1.380 C2-S1-C5 89.5
C4-C5 1.375 S1-C5-C4 110.8
C5-S1 1.720 C5-C4-N3 114.5
C2-S1 1.740 C4-N3-C2 110.0

Note: These are representative values for a thiazole ring and will vary slightly with substitution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. rdd.edu.iq

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for a Hypothetical Halogenated Thiazole

Parameter Value (eV)
EHOMO -6.85
ELUMO -1.75
Energy Gap (ΔE) 5.10
Electronegativity (χ) 4.30
Chemical Hardness (η) 2.55
Global Electrophilicity (ω) 3.62

Note: Values are illustrative and depend on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP is a visual representation of the total electron density on the surface of a molecule, where different colors indicate regions of varying electrostatic potential. Red and yellow regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. nih.gov

In this compound, the MEP map would likely show regions of negative potential around the nitrogen atom of the thiazole ring due to its lone pair of electrons, making it a site for electrophilic attack. The hydrogen atoms of the methyl group and the regions around the halogen atoms would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis provides a clear and intuitive picture of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. tandfonline.com These predictions are invaluable for the characterization and identification of newly synthesized compounds.

For this compound, DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR spectrum. tandfonline.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. The predicted spectrum would show characteristic peaks for the C-H stretching of the methyl group, C=N and C=C stretching of the thiazole ring, and C-Br and C-Cl stretching vibrations.

Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculated shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure of the molecule. acs.org

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). tandfonline.com This method calculates the excitation energies and oscillator strengths of electronic transitions, providing information about the wavelengths of maximum absorption (λmax). For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the thiazole ring.

Table 3: Predicted Spectroscopic Data for a Substituted Thiazole

Spectroscopic Technique Predicted Data
IR (cm-1) ~3000 (C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~700 (C-Cl stretch), ~600 (C-Br stretch)
1H NMR (ppm) ~2.5 (CH3)
13C NMR (ppm) ~15 (CH3), ~115-150 (thiazole ring carbons)
UV-Vis (nm) ~250-300 (π→π), ~320-350 (n→π)

Note: These are approximate ranges and can vary based on the specific compound and solvent.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. researchgate.net For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can map out the entire reaction pathway.

By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, in a nucleophilic substitution reaction at the C2 position, calculations can help determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. The Hantzsch thiazole synthesis is a classic example where computational studies can shed light on the reaction pathway. youtube.comyoutube.com

Solvent Effects and Continuum Models in Computational Thiazole Chemistry

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the geometry, electronic structure, and reactivity of the solute molecules. bohrium.com Computational models can account for solvent effects, with continuum models being a popular and efficient choice. bohrium.com The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium. mdpi.com

For this compound, performing calculations in different solvents using a continuum model can provide insights into how the polarity of the solvent affects its properties. researchgate.net For example, the dipole moment of the molecule is expected to be higher in polar solvents due to solute-solvent interactions. bohrium.com Furthermore, solvent effects can influence the energies of the HOMO and LUMO, as well as the activation barriers of reactions. ntu.edu.iq

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of 4-bromo-2-chloro-5-methyl-1,3-thiazole would be dominated by vibrations characteristic of the substituted thiazole (B1198619) ring and the carbon-halogen bonds.

Thiazole Ring Vibrations: The thiazole ring gives rise to a series of characteristic stretching and bending vibrations. researchgate.net Ring stretching vibrations, involving the C=C, C=N, and C-S bonds, typically occur in the 1300-1600 cm⁻¹ region. researchgate.net Other ring-related bending and deformation modes appear in the fingerprint region (below 1400 cm⁻¹). uomustansiriyah.edu.iqlibretexts.org

Halogen Substituent Vibrations: The vibrations of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds are key identifiers. These stretches are found at lower frequencies due to the heavier mass of the halogen atoms. libretexts.org

C-Cl Stretch: The C-Cl stretching vibration is typically observed in the range of 850-550 cm⁻¹. libretexts.org

C-Br Stretch: The C-Br stretch appears at an even lower frequency, generally between 690-515 cm⁻¹. libretexts.org

Methyl Group Vibrations: The methyl group will exhibit its own characteristic symmetric and asymmetric stretching vibrations (~2850-3000 cm⁻¹) and bending vibrations (~1375-1450 cm⁻¹). uomustansiriyah.edu.iq

Table 2: Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Approximate Frequency (cm⁻¹) Source
Asymmetric/Symmetric Stretch C-H (in CH₃) 2850 - 3000 uomustansiriyah.edu.iq
Ring Stretching C=N, C=C (Thiazole) 1300 - 1600 researchgate.net
Asymmetric/Symmetric Bend C-H (in CH₃) 1375 - 1450 uomustansiriyah.edu.iq
C-Cl Stretch Aryl-Cl 850 - 550 libretexts.org
C-Br Stretch Aryl-Br 690 - 515 libretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation analysis. For this compound, the mass spectrum would reveal the molecular ion peak (M⁺), confirming its molecular weight.

A key feature in the mass spectrum would be the distinctive isotopic patterns of bromine and chlorine.

Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 mass units (M⁺ and M+2).

Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 natural abundance. This leads to two peaks for any chlorine-containing fragment (M⁺ and M+2) with a characteristic 3:1 intensity ratio.

The combination of both halogen isotopic patterns would create a unique and easily identifiable cluster of peaks for the molecular ion, confirming the presence of one bromine and one chlorine atom. Common fragmentation pathways would likely involve the loss of the halogen atoms (Br or Cl) or the methyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. rsc.org This precision allows for the calculation of the exact elemental composition of the molecule. For this compound, an HRMS measurement would distinguish its formula (C₄H₃BrClNS) from any other combination of atoms that might have the same nominal mass, providing definitive proof of the chemical formula. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In the context of this compound, an initial mass spectrometry (MS) scan would be performed to determine the mass-to-charge ratio (m/z) of the molecular ion. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern for the molecular ion peak cluster.

Following the identification of the molecular ion, an MS/MS experiment would involve the selection of one of these isotopic peaks, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting fragment ions. The fragmentation pattern would provide valuable information about the connectivity of the atoms within the molecule.

Expected Fragmentation Pathways:

While specific experimental data is unavailable, likely fragmentation pathways for this compound can be predicted based on the stability of potential fragments:

Loss of a bromine radical (•Br): This would result in a significant fragment ion, and its isotopic signature would disappear from the fragment's m/z.

Loss of a chlorine radical (•Cl): Similar to bromine loss, this would lead to a prominent fragment ion.

Cleavage of the methyl group (•CH3): This would result in an ion with a mass 15 units lower than the precursor ion.

Ring cleavage: The thiazole ring itself can undergo fragmentation, leading to smaller, characteristic ions.

Analysis of these fragmentation patterns allows for the confirmation of the elemental composition and the arrangement of the substituents on the thiazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Although a crystal structure for this compound has not been reported, analysis of related structures, such as 2-chloro-5-chloromethyl-1,3-thiazole, provides insight into the expected solid-state conformation. nih.gov

Should a crystal structure of this compound become available, the following parameters would be of key interest:

ParameterExpected Range/ValueSignificance
C-S bond lengths~1.70-1.75 ÅReflects the bond order within the thiazole ring.
C-N bond lengths~1.30-1.40 ÅIndicates the degree of double bond character.
C-Br bond length~1.85-1.90 ÅStandard for a bromine atom attached to an sp² carbon.
C-Cl bond length~1.70-1.75 ÅTypical for a chlorine atom attached to an sp² carbon.
Thiazole ring angles~108-115°Deviations from ideal angles can indicate ring strain.
Dihedral angles-Define the planarity of the thiazole ring and the orientation of its substituents.

This table presents hypothetical data based on known covalent radii and data from similar structures.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as halogen bonding, hydrogen bonding (if applicable), and van der Waals interactions. In the case of this compound, halogen bonding involving the bromine and chlorine atoms could play a significant role in the crystal packing. Analysis of the crystal structure of a related compound, 2-chloro-5-chloromethyl-1,3-thiazole, revealed no classical hydrogen bonds. nih.gov The packing of molecules would influence physical properties like melting point and solubility.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

The choice between HPLC and GC for the analysis of this compound would depend on its volatility and thermal stability.

HPLC: This technique is suitable for non-volatile and thermally sensitive compounds. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, as the thiazole ring is expected to have a UV chromophore. The retention time of the compound would be a key parameter for its identification and quantification.

GC: If the compound is sufficiently volatile and thermally stable, GC can provide high-resolution separation. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The sample would be injected into a heated port, vaporized, and carried through the column by an inert gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Illustrative Chromatographic Conditions (Hypothetical):

TechniqueColumnMobile Phase/Carrier GasDetector
HPLC C18, 4.6 x 150 mm, 5 µmAcetonitrile:Water (gradient)UV at 254 nm
GC DB-5, 30 m x 0.25 mm, 0.25 µmHeliumMass Spectrometer

This table provides hypothetical conditions and would require experimental optimization.

The molecule this compound itself is achiral. However, if it were used as a precursor to synthesize chiral derivatives, for instance, through a reaction that introduces a stereocenter, chiral chromatography would be necessary to separate the enantiomers and determine the enantiomeric excess (ee) of the product. This would involve the use of a chiral stationary phase (CSP) in either HPLC or GC, which can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The ratio of the areas of these peaks would be used to calculate the enantiomeric excess.

Role of 4 Bromo 2 Chloro 5 Methyl 1,3 Thiazole As a Strategic Building Block in Organic Synthesis

A Gateway to Novel Heterocyclic Systems with a Thiazole (B1198619) Core

The inherent reactivity of the halogen substituents on the 4-bromo-2-chloro-5-methyl-1,3-thiazole ring makes it a valuable precursor for creating a diverse array of heterocyclic structures. The differential reactivity of the bromo and chloro groups allows for selective functionalization, paving the way for the synthesis of intricate molecular frameworks.

Crafting Fused Thiazole Systems

The synthesis of fused thiazole systems, such as imidazothiazoles and benzothiazoles, often relies on the strategic use of halogenated thiazole precursors. While specific examples utilizing this compound are not extensively documented, the general principles of forming these fused systems are well-established. For instance, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives can be achieved through the reaction of 2-aminothiazoles with α-haloketones. nih.govmdpi.comrsc.org In a hypothetical application, the chlorine atom at the 2-position of this compound could be displaced by an amino group, which could then undergo cyclization with a suitable partner to form an imidazothiazole ring.

Benzothiazoles are another important class of fused heterocycles. nih.gov Their synthesis often involves the condensation of 2-aminothiophenols with various electrophiles. nih.gov Alternatively, intramolecular cyclization of o-halophenylthioamides, often catalyzed by transition metals, provides a route to substituted benzothiazoles. rsc.org The bromine atom at the 4-position of this compound could potentially participate in cross-coupling reactions to introduce an ortho-functionalized aryl group, setting the stage for a subsequent cyclization to a benzothiazole (B30560) derivative.

Table 1: General Methods for the Synthesis of Fused Thiazole Systems

Fused SystemGeneral Synthetic ApproachKey ReagentsPotential Role of Halogenated Thiazoles
Imidazo[2,1-b]thiazolesReaction of 2-aminothiazoles with α-haloketones2-Aminothiazole (B372263) derivatives, α-haloketonesPrecursor to the 2-aminothiazole reactant
BenzothiazolesCondensation of 2-aminothiophenols with electrophiles2-Aminothiophenol, aldehydes, acyl chloridesNot directly involved in this classic route
BenzothiazolesIntramolecular cyclization of o-halophenylthioamideso-Halophenylthioamides, transition metal catalystsArylation at the halogen position to create the cyclization precursor

Exploring Spiro and Bridged Thiazole Architectures

The construction of spiro and bridged thiazole derivatives represents a significant challenge in synthetic chemistry, leading to molecules with unique three-dimensional structures. While direct synthetic routes starting from this compound are not readily found in the literature, the principles of forming such complex structures often involve intramolecular reactions or cycloadditions.

For instance, the synthesis of spirothiazolidinones has been reported from derivatives of imidazo[2,1-b]thiazole. nih.gov This suggests that a functionalized this compound could potentially be elaborated into a precursor suitable for spirocyclization. Similarly, the formation of N-bridged heterocycles like pyrimido[2,1-b]benzothiazol-4-ones has been achieved through the reaction of 2-aminobenzothiazoles with β-dicarbonyl compounds, highlighting a potential, albeit multi-step, pathway from a suitably modified this compound. researchgate.net

Engineering Ligands for Precision in Transition Metal Catalysis

The thiazole nucleus is a valuable component in the design of ligands for transition metal catalysis, owing to its electronic properties and ability to coordinate with metal centers. The presence of halogen atoms in this compound provides handles for further functionalization to create sophisticated ligand architectures.

Thiazole-Based Ligands in the Realm of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of efficient ligands is crucial for their success. Thiazole-containing ligands have demonstrated their utility in these transformations. For example, palladium(II) complexes bearing thiazole-derived Schiff base ligands have been synthesized and characterized. google.comresearchgate.net

While direct application of this compound as a ligand precursor is not widely reported, its structure suggests potential. The nitrogen atom of the thiazole ring can act as a donor to the metal center. Furthermore, the bromo and chloro substituents can be replaced through cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or pincer-type ligands. These tailored ligands can then be used to modulate the reactivity and selectivity of transition metal catalysts in various cross-coupling reactions. researchgate.netuzh.ch

Table 2: Examples of Thiazole-Containing Ligands in Catalysis

Ligand TypeMetalCatalytic ApplicationReference
Thiazole-derived Schiff basePd(II)Heck coupling worktribe.com
Thiazole-derived Schiff baseCu(II), Co(II), Ni(II), Zn(II)Not specified researchgate.net
Aminothiazole derivativesNot specifiedGeneral ligand synthesis nanobioletters.com

The Chelation Capabilities of Halogenated Thiazoles

The ability of a molecule to chelate, or bind to a central metal atom at two or more points, is a key property for many catalytic and analytical applications. Halogenated thiazoles can be precursors to chelating ligands. The halogen atoms can be substituted with groups containing other donor atoms, such as nitrogen, oxygen, or sulfur, to create a chelating environment.

For example, a derivative, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, has been synthesized where the thiazole nitrogen and the phenolic oxygen can potentially act as a bidentate ligand. researchgate.netbldpharm.com The synthesis of this compound from a related phenacyl thiocyanate (B1210189) and morpholine (B109124) suggests a potential pathway for modifying this compound to incorporate chelating functionalities. The resulting metal complexes could exhibit interesting catalytic properties or be useful as sensors.

Forging Chemical Probes and Tools for Unraveling Molecular Interactions

The development of chemical probes is essential for understanding biological processes and for high-throughput screening in drug discovery. The thiazole scaffold is a component of various fluorescent probes and molecular recognition tools.

Thiazole derivatives, such as those related to the firefly luciferin, are known for their fluorescent properties. chim.it The substitution pattern on the thiazole ring can be tuned to modulate these properties. While there is no specific report on this compound being used as a chemical probe, its structure offers possibilities. For instance, the bromine atom could be functionalized with a fluorophore or a reactive group for covalent labeling of biomolecules. A small azide-modified thiazole-based reporter molecule has been developed for fluorescence and mass spectrometric detection, demonstrating the potential of functionalized thiazoles in this area. beilstein-journals.org

Furthermore, the thiazole ring itself can participate in non-covalent interactions that are crucial for molecular recognition. The development of probes based on aggregation-induced emission (AIE) often incorporates heterocyclic structures. nih.gov A benzothiazole-based AIE probe has been successfully used for the detection of hydrogen peroxide in living cells. nih.gov This highlights the potential for designing novel probes based on the this compound core, where the substituents could be tailored to achieve specific recognition and reporting functions.

Construction of Compound Libraries for Chemical Space Exploration

The exploration of vast and diverse chemical space is a cornerstone of modern drug discovery and chemical biology. The systematic synthesis of compound libraries, often through combinatorial and diversity-oriented approaches, allows for the efficient sampling of this space to identify novel molecules with desired biological activities. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for the design of compound libraries.

While direct and extensive research on the specific use of This compound in large-scale compound library generation for chemical space exploration is not widely documented in publicly available literature, its structure is strategically well-suited for such applications. The presence of two distinct and differentially reactive halogen substituents at the C2 and C4 positions, along with the methyl group at the C5 position, provides multiple points for diversification. This allows for the systematic and parallel synthesis of a wide array of analogues, which is a key principle in building compound libraries.

The general strategies for synthesizing libraries of substituted thiazoles often involve the Hantzsch thiazole synthesis or modifications of a pre-formed thiazole ring. nih.govresearchgate.netresearchgate.net In the case of a di-halogenated scaffold like This compound , the differential reactivity of the chloro and bromo groups can be exploited to introduce a variety of substituents in a controlled, stepwise manner. For instance, the chloro group is generally more susceptible to nucleophilic aromatic substitution, while the bromo group is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity is a powerful tool in combinatorial synthesis.

Herein, we can project a hypothetical library synthesis strategy based on the known reactivity of similar halogenated heterocyclic systems. The This compound core can be reacted with a diverse set of building blocks to rapidly generate a library of compounds. For example, the chloro group at the 2-position can be displaced by a variety of nucleophiles such as amines, thiols, and alcohols. Subsequently, the bromo group at the 4-position can be functionalized using palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This two-step diversification strategy allows for the creation of a large and diverse library of molecules from a single, readily accessible starting material.

The resulting library of compounds, with diverse substituents at the C2 and C4 positions, would effectively populate a specific region of chemical space around the thiazole core. This library can then be screened against a variety of biological targets to identify hit compounds. The structure-activity relationships (SAR) derived from the screening data of such a library can provide valuable insights for the design of more potent and selective molecules. The exploration of chemical space using such focused libraries is a powerful strategy in modern drug discovery. rsc.org

The table below illustrates a hypothetical set of building blocks that could be used in a combinatorial synthesis approach starting from This compound to generate a diverse library of compounds.

Table 1: Hypothetical Building Blocks for a Combinatorial Library from this compound

Position for DiversificationReaction TypeExample Building Blocks
C2-Position (from Chloro) Nucleophilic Aromatic SubstitutionAmines: Aniline, Piperidine, Morpholine Thiols: Thiophenol, Benzyl mercaptan Alcohols: Phenol, Benzyl alcohol
C4-Position (from Bromo) Suzuki CouplingBoronic Acids: Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid
Stille CouplingStannanes: Phenyltributyltin, Vinyltributyltin
Sonogashira CouplingAlkynes: Phenylacetylene, Propargyl alcohol

The systematic combination of these building blocks would lead to a library of compounds with significant structural diversity, enabling a broad exploration of the chemical space surrounding the 2,4-disubstituted-5-methyl-1,3-thiazole scaffold. This approach, while not explicitly detailed in the literature for this specific molecule, is a well-established strategy in medicinal chemistry for the discovery of novel bioactive compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-chloro-5-methyl-1,3-thiazole, and how can purity be validated?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions with halogenated precursors. For example, refluxing intermediates in polar aprotic solvents like DMSO (18–24 hours) under reduced pressure is common for achieving high yields (~65%) . Purification via recrystallization (e.g., water-ethanol mixtures) and validation using melting point analysis (e.g., 141–143°C) ensures purity. Advanced characterization employs LC-MS, elemental analysis, and NMR spectroscopy to confirm structural integrity .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Parameters like dihedral angles (e.g., 36.69° between thiazole and benzene rings) and puckering amplitudes (Q = 0.272–0.282 Å for pyrrolidine rings) are analyzed. Crystallographic data deposition in the Cambridge Structural Database (CSD) ensures reproducibility .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assignments are based on chemical shifts (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm).
  • IR Spectroscopy : Thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and C-Br bonds (~550 cm⁻¹) are key markers .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for C₅H₄BrClNS: 239.8928) .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the reactivity and biological activity of this thiazole derivative?

  • Methodological Answer : Bromine enhances electrophilic substitution reactivity, while chlorine stabilizes the thiazole ring via electron withdrawal. Comparative studies show that Br/Cl combinations increase antimicrobial potency (e.g., MIC = 2–8 µg/mL against S. aureus) compared to non-halogenated analogs. Density Functional Theory (DFT) calculations correlate frontier molecular orbitals (HOMO-LUMO gaps) with bioactivity trends .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used. For example, docking into E. coli dihydrofolate reductase (PDB: 1RX2) reveals hydrogen bonds with Arg98 and hydrophobic interactions with Phe31. Binding free energies (ΔG = -9.2 kcal/mol) are calculated using the MM-PBSA method .

Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., pH, solvent). Standardization steps:

  • Dose-Response Curves : Use ≥10 concentrations in triplicate.
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.